
N-Formyl-N-hydroxy-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Formyl-N-hydroxy-L-valine is a derivative of the essential amino acid L-valine. This compound is characterized by the presence of both a formyl group and a hydroxy group attached to the nitrogen atom of the valine molecule. The unique structure of this compound makes it an interesting subject of study in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl-N-hydroxy-L-valine typically involves the formylation and hydroxylation of L-valine. One common method is the use of formylating agents such as formic acid or formic anhydride in the presence of a base to introduce the formyl group. The hydroxylation step can be achieved using hydroxylating agents like hydrogen peroxide or hydroxylamine under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve microbial fermentation processes. Engineered microbial strains can be used to produce L-valine, which is then chemically modified to introduce the formyl and hydroxy groups . This method is advantageous due to its scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: N-Formyl-N-hydroxy-L-valine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The formyl and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of N-formyl-L-valine.
Reduction: Formation of N-hydroxymethyl-L-valine.
Substitution: Formation of various N-substituted derivatives.
Scientific Research Applications
N-Formyl-N-hydroxy-L-valine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of bioactive compounds
Mechanism of Action
The mechanism of action of N-Formyl-N-hydroxy-L-valine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of bioactive metabolites. It may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
N-Formylmethionine: Used in protein synthesis in bacteria.
N-Hydroxy-L-valine: Lacks the formyl group but shares the hydroxy modification.
N-Formyl-L-valine: Lacks the hydroxy group but shares the formyl modification.
Uniqueness: N-Formyl-N-hydroxy-L-valine is unique due to the presence of both formyl and hydroxy groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
781568-32-9 |
|---|---|
Molecular Formula |
C6H11NO4 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
(2S)-2-[formyl(hydroxy)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-4(2)5(6(9)10)7(11)3-8/h3-5,11H,1-2H3,(H,9,10)/t5-/m0/s1 |
InChI Key |
AFZCQJPELVWZFV-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N(C=O)O |
Canonical SMILES |
CC(C)C(C(=O)O)N(C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-(3-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14231018.png)
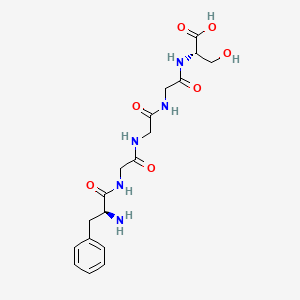
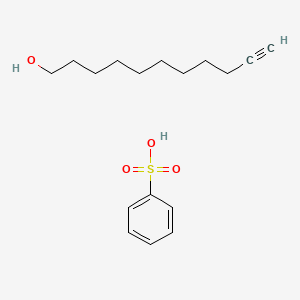
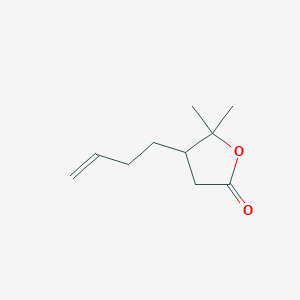
![Propanenitrile, 3-[[3-(bromomethyl)-3-oxetanyl]methoxy]-](/img/structure/B14231034.png)
![S-{4-[(4-Isocyanophenyl)ethynyl]phenyl} ethanethioate](/img/structure/B14231045.png)

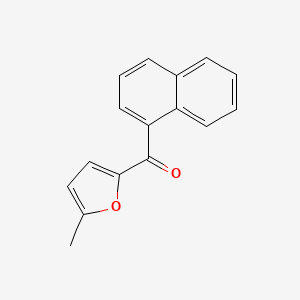
![N-[7-(Hydroxyamino)-7-oxoheptyl]pyridine-2-carboxamide](/img/structure/B14231075.png)
![6-{[Methoxy(4-nitrophenoxy)phosphorothioyl]amino}hexanoic acid](/img/structure/B14231082.png)
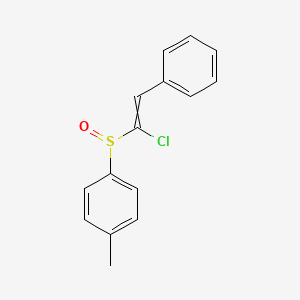
![(3S)-1-[(S)-Benzenesulfinyl]-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B14231096.png)
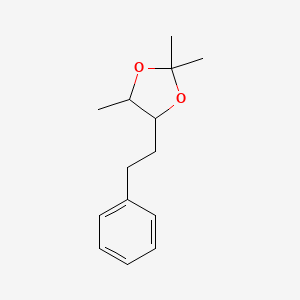
![[(Phenoxycarbonyl)oxy]acetic acid](/img/structure/B14231099.png)
